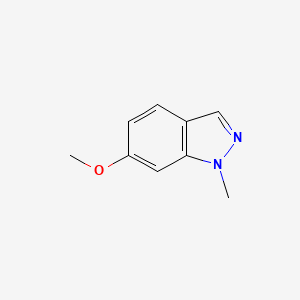

6-Methoxy-1-methyl-1H-indazole

説明

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-5-8(12-2)4-3-7(9)6-10-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJICJVRIGIYQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 6 Methoxy 1 Methyl 1h Indazole

Foundational Synthetic Routes to the Indazole Core

The construction of the indazole ring, a bicyclic system comprising a fused benzene (B151609) and pyrazole (B372694) ring, is achievable through various established synthetic pathways. These methods primarily revolve around the strategic formation of the critical nitrogen-nitrogen (N-N) bond.

N-N Bond Forming Reactions in Indazole Synthesis

Strategies that form the N-N bond during the cyclization step are of significant interest as they offer alternative routes to traditional methods. These can be broadly categorized into oxidative and reductive cyclizations.

One prominent method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.orgacs.org This approach can selectively produce different tautomeric forms of indazoles, including the 1H-indazole scaffold. organic-chemistry.org The reaction mechanism is proposed to involve the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes nucleophilic addition and cyclization. organic-chemistry.org Another innovative approach describes a cascade N-N bond-forming reaction for synthesizing indazole acetic acid derivatives from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net Furthermore, syntheses have been developed from iminophosphorane derivatives, proceeding through a proposed Staudinger-aza-Wittig tandem mechanism to achieve N-N bond formation. rsc.org While many N-N bond formation strategies require transition metal catalysts, metal-free procedures have also been developed, enhancing their appeal for medicinal chemistry applications. researchgate.netdiva-portal.org

Hydrazine (B178648) and Diazo Precursor Approaches

Classical and widely utilized methods for indazole synthesis rely on precursors that already contain the N-N bond moiety, such as hydrazine and its derivatives, or on the in-situ generation of diazo species.

The use of hydrazines is a cornerstone of indazole synthesis. diva-portal.org A common route involves the condensation and cyclization of hydrazines with ortho-functionalized aryl ketones or aldehydes, such as o-halobenzaldehydes. chemicalbook.comthieme-connect.de For instance, 2-fluorobenzonitrile (B118710) can react with hydrazine hydrate (B1144303) to produce 3-aminoindazole. chemicalbook.com The choice of a monosubstituted hydrazine (e.g., methylhydrazine) can lead to the formation of both 1- and 2-substituted indazole isomers. thieme-connect.de

Approaches using diazo precursors are also prevalent. The diazotization of 2-alkylanilines, particularly those with electron-withdrawing groups, followed by the decomposition of the resulting diazonium salt, can yield the corresponding 1H-indazole. thieme-connect.de For example, 6-nitro-1H-indazole can be synthesized from 2-methyl-5-nitroaniline (B49896) via this pathway. thieme-connect.de Additionally, [3+2] cycloaddition reactions between arynes and diazo compounds or their precursors, like N-tosylhydrazones, provide an efficient route to the 1H-indazole skeleton. researchgate.netchemicalbook.comorganic-chemistry.org

Table 1: Summary of Foundational Indazole Synthesis Routes

| Method Category | Precursors | Brief Description |

|---|---|---|

| N-N Bond Formation | 2-Aminomethyl-phenylamines | Oxidative cyclization forms the N-N bond, providing access to all three indazole tautomers. organic-chemistry.orgacs.org |

| 3-Amino-3-(2-nitroaryl)propanoic acids | Base-mediated cascade reaction leads to indazole acetic acid derivatives. researchgate.net | |

| Aryl azides / Iminophosphoranes | A Staudinger-aza-Wittig type reaction sequence results in N-N bond formation. rsc.org | |

| Hydrazine Precursors | o-Haloaryl ketones/aldehydes + Hydrazine | Condensation followed by cyclization is a classical and versatile method. chemicalbook.comthieme-connect.de |

| 2-Acylanilines + Hydrazine | Cyclization of hydrazones formed from 2-acylanilines. thieme-connect.de | |

| Diazo Precursors | 2-Alkylanilines | Diazotization and subsequent decomposition of the diazonium salt leads to cyclization. thieme-connect.de |

| Arynes + Diazo compounds | [3+2] Cycloaddition reaction to construct the indazole ring system. researchgate.netorganic-chemistry.org |

Targeted Synthesis of 6-Methoxy-1-methyl-1H-indazole

The synthesis of the specifically substituted this compound requires precise control over the introduction and placement of the methoxy (B1213986) and methyl groups. This typically involves a multi-step sequence where the regioselectivity of N-alkylation is a critical consideration.

Regioselective Functionalization at the 1-Position (N-Methylation)

The N-alkylation of an indazole ring that is unsubstituted on the nitrogen atoms can produce a mixture of N-1 and N-2 isomers. connectjournals.com The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. researchgate.net Generally, N-1 substituted indazoles are the thermodynamically more stable products, while N-2 isomers are often kinetically favored. connectjournals.com

For a precursor like 6-methoxy-1H-indazole, direct methylation with agents such as methyl iodide or dimethyl sulfate (B86663) often yields a mixture of 1-methyl and 2-methyl products. researchgate.net For example, the methylation of the closely related 6-nitro-1H-indazole with dimethyl sulfate and potassium hydroxide (B78521) gives a nearly 1:1 mixture of the N-1 and N-2 methylated products. researchgate.net However, using diazomethane (B1218177) has been reported to favor the formation of the 1-methylated product. researchgate.netresearchgate.net To achieve high regioselectivity for the desired N-1 isomer, specific conditions have been developed. A notable protocol involves the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), which has been shown to strongly favor N-1 alkylation for a variety of substituted indazoles. beilstein-journals.org The choice of counterion can also be crucial; DFT calculations suggest that the presence of a cesium cation can promote N-1 alkylation through a chelation mechanism with certain substrates. nih.gov

Table 2: Influence of Reaction Conditions on Indazole N-Methylation Regioselectivity

| Precursor | Methylating Agent | Base / Solvent | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | ~1:1 | researchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide | K₂CO₃ / DMF | Mixture of isomers | nih.gov |

| 6-Nitro-1H-indazole | Diazomethane / BF₃·Et₂O | - | 75% N-1 product | researchgate.net |

| Various Indazoles | Alkyl Bromide | NaH / THF | >99% N-1 selectivity | beilstein-journals.org |

Introduction of the Methoxy Group at the 6-Position

There are two primary strategies for introducing the methoxy group at the C-6 position of the indazole ring:

Starting with a Methoxy-Substituted Precursor: This is often the more straightforward approach. The synthesis begins with a benzene-derivative that already contains a methoxy group at the appropriate position. For instance, a synthetic sequence could start from p-anisidine (B42471) (4-methoxyaniline). Through a series of reactions, such as ortho-formylation or ortho-acylation, a suitable functional group is introduced adjacent to the amino group, creating a precursor like 2-amino-5-methoxybenzaldehyde. This intermediate can then be cyclized with hydrazine, followed by N-methylation as described above, to yield the target compound.

Functionalization of a Pre-formed Indazole Ring: This strategy involves creating the indazole core first and then introducing the methoxy group. A common precursor for this method is 6-nitro-1H-indazole, which can be synthesized from 2-methyl-5-nitroaniline. thieme-connect.de The nitro group at the C-6 position can be chemically transformed into a methoxy group. This typically involves reduction of the nitro group to an amine (6-amino-1H-indazole), followed by a Sandmeyer-type reaction where the amine is converted to a diazonium salt and subsequently displaced by a methoxy group using methanol (B129727) under appropriate conditions. Alternatively, nucleophilic aromatic substitution on a 6-halo-1H-indazole with sodium methoxide (B1231860) could also furnish the desired 6-methoxy-1H-indazole. smolecule.com Once 6-methoxy-1H-indazole is obtained, regioselective N-methylation completes the synthesis. Spectroscopic data for related compounds like methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate confirms the successful synthesis of such 6-methoxy substituted indazole systems. nih.govacs.orgacs.org

Strategies for Derivatization and Analog Generation from this compound

Once this compound is synthesized, it serves as a valuable scaffold for generating a library of analogs through various chemical modifications. These derivatizations can target the benzene ring, the pyrazole ring, or the existing substituents.

A powerful strategy for analog generation involves the introduction of a functional handle, such as a halogen, onto the indazole ring. For example, electrophilic bromination of this compound could potentially occur at one of the vacant positions on the benzene ring (C-4, C-5, or C-7) or at the C-3 position of the pyrazole ring. The resulting bromo-substituted analog is an exceptionally versatile intermediate. This bromine atom can then participate in a wide range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds and introduce diverse amino substituents. smolecule.com

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Heck Coupling: Reaction with alkenes.

Another site for derivatization is the N-methyl group. Radical halogenation, for instance with N-bromosuccinimide (NBS), could potentially form a 6-methoxy-1-(bromomethyl)-1H-indazole derivative. This bromomethyl group is a reactive electrophile, allowing for subsequent nucleophilic substitution reactions to attach a variety of side chains.

Furthermore, the electron-rich nature of the 6-methoxy substituted ring allows for electrophilic substitution reactions such as nitration or further halogenation, providing additional points for diversification. The C-3 position, if unsubstituted, is also a common site for functionalization on the indazole core.

Table 3: Potential Derivatization Strategies for Analog Generation

| Reaction Type | Target Position | Reagents/Conditions | Resulting Functionality |

|---|---|---|---|

| Electrophilic Halogenation | C-3, C-4, C-5, or C-7 | Br₂ or NBS | Bromo-indazole intermediate for cross-coupling. |

| Suzuki Coupling | Halogenated Position | Arylboronic acid, Pd catalyst, Base | Aryl or heteroaryl substituent. |

| Buchwald-Hartwig Amination | Halogenated Position | Amine, Pd catalyst, Base | Amino substituent. smolecule.com |

| Side-Chain Halogenation | 1-Methyl Group | NBS, radical initiator | 1-(Bromomethyl)indazole for further substitution. |

| Nitration | Benzene Ring | HNO₃ / H₂SO₄ | Nitro group, can be reduced to an amine. chemicalbook.com |

Halogenation at Various Ring Positions (e.g., 3-Iodo, 5-Bromo, 3-Bromo)

Halogenation of the this compound ring is a fundamental strategy for introducing a reactive handle for further modifications, particularly through metal-catalyzed cross-coupling reactions. chim.it The position of halogenation is highly dependent on the reaction conditions and the directing effects of the existing substituents.

The C3 position of the indazole ring is particularly susceptible to electrophilic substitution. For instance, 3-iodo derivatives can be synthesized by treating the corresponding indazole with iodine and a base like potassium hydroxide (KOH) in a polar solvent such as dimethylformamide (DMF). chim.it This method has been successfully applied to various substituted indazoles, including 5-methoxyindazole, which was quantitatively iodinated at the C3 position. chim.itmdpi.com The resulting 3-iodo-6-methoxy-1-methyl-1H-indazole is a valuable precursor for subsequent coupling reactions. labcompare.com

Bromination can also be achieved at different positions. While direct bromination of this compound might yield a mixture of products, specific isomers like 3-bromo-6-methoxy-1-methyl-1H-indazole are available as chemical reagents. bldpharm.com The synthesis of other isomers, such as 5-bromo-6-methoxy-1H-indazole, often involves a multi-step sequence starting from a pre-functionalized precursor, which is then methylated at the N1 position. smolecule.com Halogenation strategies often employ reagents like N-bromosuccinimide (NBS).

| Starting Material | Reagents and Conditions | Product | Position of Halogenation | Reference |

|---|---|---|---|---|

| 5-Methoxy-1H-indazole | I₂, KOH, Dioxane | 3-Iodo-5-methoxy-1H-indazole | C3 | chim.it |

| 6-Bromoindazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | C3 | chim.it |

| 4-Sulfonamido-1H-indazoles | N-bromosuccinimide (NBS) | 7-Bromo-4-sulfonamido-1H-indazoles | C7 | nih.gov |

| 6-methoxy-1H-indazole-3-carboxylic acid | N-bromosuccinimide (NBS) | 7-bromo-6-methoxy-1H-indazole-3-carboxylic acid | C7 |

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

Beyond halogenation, the introduction of a wide array of functional groups onto the this compound core is essential for probing biological interactions. These modifications can alter the compound's electronic properties, lipophilicity, and hydrogen bonding capacity. smolecule.com

Functional groups commonly explored in SAR studies include:

Nitro groups: Nitration can be achieved using standard nitrating agents. For example, the nitration of 7-nitroindazole (B13768) has been used to synthesize 3,7-dinitro-1H-indazole. chim.it The nitro group can subsequently be reduced to an amino group, providing a point for further derivatization, such as amide bond formation. google.com

Amino groups: These can be introduced directly via amination reactions or by reduction of a nitro group. The resulting amine is a versatile handle for building more complex structures. google.comresearchgate.net

Carboxylic acids and esters: Carboxylic acid functionalities can be introduced at various positions, such as the C3 position, and then converted to esters. For example, 7-bromo-6-methoxy-1H-indazole-3-carboxylic acid can be esterified to its methyl ester. These groups can serve as key interaction points with biological targets.

Alkyl and Aryl groups: These are typically introduced via cross-coupling reactions on a halogenated indazole precursor, which is discussed in more detail in section 2.4.1.

The choice of functional group and its position on the indazole ring is guided by the specific therapeutic target and the desired physicochemical properties of the final molecule. mdpi.comnih.gov

Construction of Fused or Modified Ring Systems Involving the Indazole Moiety

To explore more extensive chemical space, the this compound core can be incorporated into larger, fused heterocyclic systems. These modifications can rigidly constrain the molecule's conformation, which can be beneficial for receptor binding. Annulation reactions, which involve the formation of a new ring fused to the existing indazole structure, are a key strategy. nih.gov For example, pyridazino[1,2-a]indazolium ring systems have been synthesized in a single step. researchgate.net Another approach involves the [4+1] annulation of azobenzenes with aldehydes, catalyzed by rhodium(III), to form N-aryl-2H-indazoles. acs.org

Advanced Methodologies in this compound Synthesis

Modern synthetic organic chemistry offers powerful tools for the precise and efficient modification of heterocyclic cores like this compound. Transition metal-catalyzed reactions are at the forefront of these advanced methodologies. eie.grchemie-brunschwig.chuni-muenchen.de

Transition Metal-Catalyzed Coupling Reactions for Substitution

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds on the indazole nucleus. eie.grnih.gov These reactions typically use a halogenated indazole as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups by coupling a halo-indazole with a boronic acid or ester. nih.govrsc.org For instance, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with various aryl boronic acids to yield C7-arylated products. nih.govrsc.org This method is noted for its high functional group tolerance. nih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds, allowing the introduction of primary and secondary amines at specific positions on the indazole ring. researchgate.netorganic-chemistry.org The reaction couples a halo-indazole with an amine in the presence of a palladium catalyst and a suitable ligand. smolecule.com This has been used to synthesize a variety of N-substituted 3-aminoindazoles. researchgate.net

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It can be used to introduce alkynyl substituents onto the indazole core. eie.gr

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 3-Aryl/heteroaryl-5-methoxy-1H-indazoles | nih.gov |

| Suzuki-Miyaura | C7-bromo-4-substituted-1H-indazoles | Aryl boronic acids | Not specified | C7-arylated 4-substituted 1H-indazoles | nih.gov |

| Buchwald-Hartwig | 5-Bromo-6-methoxyindazole | Methylamine | Palladium catalyst | N-methyl-6-methoxy-indazol-5-amine | smolecule.com |

| Buchwald-Hartwig | 3-Iodo- or 3-bromoindazoles | 4-Fluoro-2-methoxy-5-nitroaniline | Pd / Xantphos | N-substituted 3-aminoindazoles | researchgate.net |

Chemo- and Regioselective Transformations

Controlling the site of reaction (regioselectivity) and the specific functional group that reacts (chemoselectivity) is a significant challenge in the functionalization of complex molecules like indazoles. researchgate.net The inherent reactivity of the indazole ring, influenced by its two nitrogen atoms and the fused benzene ring, can lead to mixtures of products.

Recent advances have focused on directing these transformations. C-H activation is a powerful strategy that allows for the direct functionalization of a carbon-hydrogen bond, bypassing the need for pre-installed halogens. nih.gov For example, Rhodium(III)-catalyzed C-H activation has been used for the regioselective C7 functionalization of 1H-indazoles. nih.gov The regioselectivity can often be controlled by using a directing group, which coordinates to the metal catalyst and positions it at a specific C-H bond. nih.gov

Computational studies are also employed to predict the reactivity of different positions on the indazole ring, aiding in the rational design of regioselective syntheses. nih.gov For instance, calculations can help explain why bromination of certain 4-substituted-1H-indazoles occurs preferentially at the C7 position. nih.gov These advanced methods provide a more efficient and atom-economical route to specifically substituted this compound derivatives. researchgate.net

Biological Activity and Pharmacological Investigations of 6 Methoxy 1 Methyl 1h Indazole Derivatives

Anti-inflammatory Properties

The indazole core is also recognized for its anti-inflammatory potential. Inflammation is a complex biological response implicated in numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy.

The anti-inflammatory effects of various heterocyclic compounds, including those related to indazoles, are often attributed to their ability to modulate key inflammatory mediators and signaling pathways. A common mechanism involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govnih.gov

For instance, studies on other nitrogen-containing heterocyclic compounds have shown that they can interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. nih.gov Some compounds exert their effects by modulating the balance of macrophage polarization, shifting from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

While the general class of indazole derivatives has been associated with anti-inflammatory properties, specific studies detailing the cellular and molecular mechanisms of action for 6-methoxy-1-methyl-1H-indazole derivatives are currently lacking in the available literature. Future investigations in this area would be valuable to elucidate their potential as anti-inflammatory agents.

Assessment in Inflammatory Disease Models (e.g., Acute Lung Injury)

Comprehensive searches of scientific literature did not yield specific studies investigating the efficacy of this compound or its direct derivatives in established animal models of inflammatory diseases, including acute lung injury (ALI). While the broader class of indazole derivatives has been noted for its anti-inflammatory potential, specific experimental data for this compound in conditions such as lipopolysaccharide (LPS)-induced ALI or other inflammatory models is not presently available in the reviewed literature.

Antimicrobial and Antiviral Spectrum of Activity

There is a lack of specific data detailing the antimicrobial and antiviral spectrum of this compound. Although various substituted indazoles have been explored for their potential as antimicrobial and antiviral agents, specific studies delineating the activity of this compound against a panel of bacterial, fungal, or viral strains have not been identified. Research into related heterocyclic compounds like pyrazoles and indazoles has shown that certain derivatives possess antibacterial properties, particularly against Gram-positive bacteria. nih.gov However, these findings are general to the broader chemical class and are not specific to this compound.

Investigations into Other Pharmacological Activities

Antiarrhythmic Efficacy

No dedicated studies on the antiarrhythmic properties of this compound were found in the available scientific literature. While the indazole scaffold is recognized for its diverse pharmacological activities, specific investigations into the effects of this particular compound on cardiac arrhythmias have not been reported.

Antifungal Potential

Specific data on the antifungal activity of this compound is not available. Broader studies on related indazole derivatives have occasionally reported antifungal properties against certain species, but these findings are not directly attributable to this compound.

Anti-HIV Activity

There is no direct evidence or specific research available to suggest that this compound possesses anti-HIV activity. While the indazole nucleus is a component of some compounds investigated for various therapeutic purposes, its specific role in the context of HIV inhibition for this particular molecule has not been documented in the scientific literature.

5-HT3 Receptor Antagonism

No studies were identified that specifically investigated the 5-HT3 receptor antagonist activity of this compound. Although other indazole derivatives have been successfully developed as 5-HT3 receptor antagonists for the management of nausea and vomiting, there is no available research to indicate that this compound shares this pharmacological profile.

Antiglycolytic Effects

The investigation into the antiglycolytic effects of this compound and its derivatives is an emerging area of research, drawing from the established anticancer properties of the broader indazole chemical class. While direct studies on this compound itself for this specific activity are not extensively documented in publicly available research, the therapeutic precedent set by related indazole compounds provides a strong rationale for such explorations.

The indazole scaffold is a core component of various molecules that have demonstrated a range of biological activities, including anti-tumor effects. nih.gov A notable example of an indazole-containing compound with known antiglycolytic properties is Lonidamine. Though not a direct derivative of this compound, Lonidamine's mechanism of action, which involves the inhibition of mitochondrial hexokinase, has highlighted the potential of the indazole core in disrupting cancer cell metabolism. This has spurred interest in synthesizing and evaluating new indazole derivatives for their anticancer capabilities. nih.gov

Research into other substituted indazoles has primarily focused on their efficacy against various cancer cell lines, with mechanisms often linked to the inhibition of protein kinases or other signaling pathways rather than direct antiglycolytic action. nih.govnih.gov For instance, various 1H-indazole derivatives have been synthesized and evaluated for their inhibitory effects on enzymes like epidermal growth factor receptor (EGFR) kinase and anaplastic lymphoma kinase (ALK), which are crucial for cancer cell proliferation. nih.gov

While the current body of research on indazole derivatives is rich with data on general anticancer activities, a specific focus on the antiglycolytic effects of this compound derivatives remains a prospective field. Future studies may involve screening this compound and its analogs against cancer cell lines under conditions of metabolic stress to elucidate any direct impact on glycolysis. Such research would be crucial in determining if the methoxy (B1213986) and methyl substitutions on the indazole ring contribute to a specific antiglycolytic pharmacological profile.

Modulation of RNA Splicing Processes

The modulation of RNA splicing by small molecules is a cutting-edge therapeutic strategy for a variety of genetic diseases, including certain cancers and neurodegenerative disorders. nih.govescholarship.org This approach aims to correct aberrant splicing patterns that lead to the production of disease-causing proteins. nih.gov The indazole scaffold has emerged as a promising chemical framework in the design of such modulators.

While direct research into the RNA splicing modulation capabilities of this compound is limited, a closely related compound, 6-methoxy-2-methyl-2H-indazol-5-amine , has been utilized in the synthesis of a potent huntingtin (HTT) pre-mRNA splicing modulator. ucl.ac.uk This derivative was a key component in the development of a compound designed to lower the levels of the mutant huntingtin protein, which is the underlying cause of Huntington's disease. ucl.ac.uk The resulting molecule was shown to promote the inclusion of a pseudoexon at the exon 49-50 junction of the HTT transcript, leading to nonsense-mediated decay of the mRNA and a subsequent reduction in the pathogenic protein. ucl.ac.uk

This finding is significant as it demonstrates that the methoxy-methyl-indazole core can be incorporated into larger molecules that effectively and potently modulate RNA splicing. The development of such compounds underscores the potential of the indazole scaffold in creating orally bioavailable small molecules that can penetrate the central nervous system and exert their effects on RNA processing. ucl.ac.uk

The broader field of RNA splicing modulation has seen the development of several small molecules targeting the spliceosome, the cellular machinery responsible for splicing. nih.govresearchgate.net These modulators can interact with various components of the spliceosome or with splicing factor proteins to alter splicing outcomes. nih.gov The successful application of a derivative containing a methoxy-methyl-indazole moiety in the context of Huntington's disease suggests that further investigation into this compound and its derivatives as potential RNA splicing modulators for other diseases is warranted.

Below is a data table summarizing the findings for the related HTT-splicing modulator.

| Compound Name | Target | Mechanism of Action | Therapeutic Application |

| 5-(3-((cyclopropylamino)methyl)azetidin-1-yl)-N-(6-methoxy-2-methyl-2H-indazol-5-yl)pyrazine-2-carboxamide | HTT pre-mRNA | Promotes the insertion of a pseudoexon at the exon 49-50 junction, leading to nonsense-mediated decay of the HTT transcript and reduction of the mutant huntingtin protein. ucl.ac.uk | Huntington's Disease ucl.ac.uk |

Structure Activity Relationship Sar and Computational Studies of 6 Methoxy 1 Methyl 1h Indazole Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of analogs based on the 6-methoxy-1-methyl-1H-indazole scaffold is highly dependent on the nature and position of various substituents. SAR studies on the broader indazole class have revealed several key determinants that are applicable to the optimization of these specific analogs.

The position of substituents on the indazole core is critical. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be most potent when placed at the C4 position. acs.org While the subject compound features a C6-methoxy group, this finding underscores the sensitivity of activity to the location of electron-donating groups on the benzene (B151609) ring portion of the scaffold. The same study noted that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogs being generally preferred. acs.org This suggests that the 6-methoxy group in the parent scaffold is well-tolerated and that further modifications at adjacent positions must be approached with caution to avoid steric hindrance.

The substitution at the N-1 position is another critical factor. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, making the N-1 position a primary site for substitution in many synthetic strategies. nih.govjmchemsci.com The N-1 methyl group in this compound serves to cap a hydrogen bond donor site and introduces a small lipophilic feature, which can influence binding affinity and membrane permeability. Studies on other indazole series have shown that larger N-1 substituents, such as meta-substituted benzyl (B1604629) groups, can lead to potent compounds, indicating that this position is amenable to significant modification to explore interactions with specific binding pockets. acs.org

Furthermore, modifications at the C3 position have been extensively explored. For example, the development of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers revealed that the specific 3-carboxamide regiochemistry is essential for activity. nih.gov An analog with this feature actively inhibited calcium influx, whereas its reverse amide isomer was completely inactive, highlighting the importance of the precise orientation of functional groups at this position for establishing key interactions with the target protein. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Indazole Analogs

| Scaffold Position | Modification | Impact on Biological Activity | Target/Application Example | Reference |

|---|---|---|---|---|

| C4 | Methoxy (B1213986) or Hydroxyl group | Increased potency | CCR4 Antagonists | acs.org |

| C6 | Small substituents preferred | Favorable for activity | CCR4 Antagonists | acs.org |

| N1 | Methyl group | Caps H-bond donor, adds lipophilicity | General observation | jmchemsci.com |

| N1 | Meta-substituted benzyl groups | Can lead to high potency | CCR4 Antagonists | acs.org |

| C3 | 3-Carboxamide | Regiochemistry is critical for activity | CRAC Channel Blockers | nih.gov |

| C3 | 3-Amino group with 6-aryl substitution | Promising inhibitory activity | FGFR1 Inhibitors | nih.gov |

These findings collectively demonstrate that the biological activity of this compound analogs can be finely tuned by strategic modifications at the C3, C4, C5, C7, and N1 positions. The existing 6-methoxy and 1-methyl groups provide a solid foundation for further rational drug design efforts.

Rational Drug Design Strategies based on the this compound Scaffold

Rational drug design leverages the structural understanding of a scaffold and its target to create more effective therapeutic agents. The this compound framework serves as a versatile starting point for several advanced design strategies.

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures that retain the key pharmacophoric features of a known active compound but possess improved properties such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. dundee.ac.uk The indazole nucleus is considered a bioisostere of the indole (B1671886) nucleus, making it an excellent candidate for scaffold hopping exercises. nih.gov

A prominent example of this strategy involved transforming Myeloid Cell Leukemia-1 (MCL-1) selective inhibitors based on an indole-2-carboxylic acid scaffold into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org By replacing the indole core with an indazole framework, researchers successfully developed compounds that could address the resistance mechanisms associated with BCL-2 selective inhibitors. nih.govrsc.org This approach preserved the crucial spatial relationship between a carboxylic acid group and an adjacent binding moiety, which was essential for interacting with the target proteins. nih.gov This strategy demonstrates the potential for using the this compound scaffold to develop novel anticancer agents by modifying existing indole-based drugs.

Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. This technique can enhance target affinity, modulate metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com

In the context of the indazole scaffold, bioisosteric replacement has been successfully applied to discover potent and selective inhibitors of human monoamine oxidase B (hMAO B). nih.gov In one study, a flexible 1,2,4-oxadiazole (B8745197) ring was introduced as a bioisostere for a more rigid amide linker in a series of 5-substituted-1H-indazoles. nih.govresearchgate.net This modification led to the discovery of an inhibitor with a nanomolar IC50 value and high selectivity for MAO B over MAO A. nih.gov The enhanced potency was attributed to the increased molecular flexibility, which allowed for a better shape complementarity within the enzyme's binding cleft. nih.gov This principle can be applied to analogs of this compound, where existing amide or ester functionalities could be replaced with suitable bioisosteres like oxadiazoles (B1248032) to optimize interactions with a specific target.

In Silico Methodologies for Drug Discovery and Optimization

Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling the rapid screening of vast chemical libraries and providing deep insights into molecular interactions that guide the optimization of lead compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

For indazole-based inhibitors, docking studies have been instrumental in rationalizing SAR data and guiding further chemical synthesis. For example, in the development of neuroprotective MAO B inhibitors, molecular docking simulations revealed that a flexible 1,2,4-oxadiazole-containing indazole derivative could adopt a more favorable conformation in the enzyme's active site compared to a more rigid analog. nih.gov Similarly, in silico docking was used to guide SAR studies of isoxazole-based allosteric inhibitors of the RORγt nuclear receptor, a field where indazole analogs are also prominent. dundee.ac.uk These simulations help researchers understand key interactions, such as hydrogen bonds and hydrophobic contacts, and prioritize the synthesis of compounds with the highest predicted affinity, thereby saving time and resources. rsc.org

Table 2: Illustrative Molecular Docking Results for Hypothetical Indazole Analogs Targeting a Kinase

| Compound | Modification on Indazole Core | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Analog A | 6-OCH3, 1-CH3, 3-Amide | -9.5 | H-bond with hinge region, hydrophobic packing |

| Analog B | 6-OH, 1-CH3, 3-Amide | -9.1 | Additional H-bond via 6-OH group |

| Analog C | 6-OCH3, 1-Ethyl, 3-Amide | -9.8 | Enhanced hydrophobic interaction from ethyl group |

| Analog D | 6-OCH3, 1-CH3, 3-Oxadiazole | -10.2 | Improved shape complementarity and H-bonds |

Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies and does not represent actual experimental results for a specific target.

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for molecular recognition at a biological target. nih.govdovepress.com Pharmacophore models are used in virtual screening to rapidly search large compound databases for molecules that match the required 3D arrangement of these features, identifying potential new hits. nih.gov

This approach has been successfully applied to the indazole scaffold. In one study, a pharmacophore model was generated based on a set of known estrogen receptor alpha (ERα) inhibitors. ugm.ac.idugm.ac.id This model, consisting of features like a hydrophobic group, a hydrogen bond acceptor, and aromatic interactions, was then used to screen a library of novel indazole analogs. The screening identified several promising hits, which were further evaluated using molecular docking, leading to the identification of seven potential ERα inhibitors for further development. ugm.ac.idugm.ac.id Such ligand-based or structure-based pharmacophore models provide a powerful method for discovering novel active compounds based on the this compound scaffold for a wide range of biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models are developed to predict their activity against specific biological targets, thereby guiding the synthesis of more potent and selective molecules.

The fundamental principle of QSAR is to correlate variations in the structural or physicochemical properties of molecules with changes in their biological responses. This is achieved by calculating a range of molecular descriptors for each analog. These descriptors can be categorized as:

Electronic: Descriptors related to the electron distribution, such as atomic charges and dipole moments.

Steric: Descriptors that define the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic: Descriptors that quantify the molecule's lipophilicity, most commonly the partition coefficient (logP).

Topological: Descriptors derived from the 2D representation of the molecule, which describe atomic connectivity and branching.

Once these descriptors are calculated for a series of this compound analogs with known biological activities (e.g., receptor binding affinity expressed as pIC50), statistical methods are employed to build the QSAR model. Common regression techniques include Multiple Linear Regression (MLR) and more complex non-linear methods like Artificial Neural Networks (ANN). nih.gov

A hypothetical QSAR study on a series of indazole analogs might yield models with statistical parameters that validate their predictive power. The quality of a QSAR model is assessed by its statistical significance, including its correlation coefficient (r²), cross-validated correlation coefficient (q²), and the standard error of prediction. nih.gov For instance, a linear MLR model might be developed to predict the D2 receptor antagonistic activity of a set of 6-methoxy benzamide (B126) derivatives, a class of compounds with some structural similarities to the indazole core. nih.gov In such a study, the model's predictive ability is tested using internal and external sets of compounds not used in the model's construction. nih.gov

Table 1: Hypothetical QSAR Model Validation Statistics for Indazole Analogs

| Model Type | Training Set (r²) | Test Set (q²) | Standard Error of Prediction (SEP) | Key Descriptors |

|---|---|---|---|---|

| MLR | 0.85 | 0.83 | 0.322 | LogP, Molar Refractivity, Dipole Moment |

| ANN | 0.92 | 0.81 | 0.219 | Topological Indices, Electrostatic Charges |

Computational Prediction of In Vivo Behavior and Drug-likeness (ADMET Prediction in Research Context)

In the early stages of drug discovery research, predicting the pharmacokinetic properties of compounds is essential to minimize late-stage failures. For analogs of this compound, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction serves as a critical filter to identify candidates with favorable drug-like properties. biointerfaceresearch.com These computational tools use existing data to model how a molecule will behave in a biological system. biointerfaceresearch.com

The prediction of ADMET properties for a series of compounds is typically performed using specialized software and web servers such as pkCSM and SwissADME. biointerfaceresearch.comsemanticscholar.org These platforms calculate various physicochemical and pharmacokinetic parameters.

Absorption: This includes predictions for human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model of the intestinal wall), and skin permeability. It also assesses compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps predict oral bioavailability.

Distribution: Key predicted parameters include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). These factors determine where the compound travels in the body and its availability at the target site.

Metabolism: Predictions focus on the interaction of the analogs with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism. The models predict whether the compounds are substrates or inhibitors of these enzymes.

Excretion: This involves predicting the total clearance of the compound and its likely route of excretion.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (AMES test), hepatotoxicity, and skin sensitization. nih.gov

These computational analyses provide a comprehensive profile of a molecule's potential in vivo behavior before it is synthesized, saving significant time and resources. biointerfaceresearch.comiaps.org.in

Table 2: Hypothetical Predicted ADMET Properties for this compound Analogs

| Analog | LogP | TPSA (Ų) | HIA (%) | BBB Permeant | CYP2D6 Inhibitor | AMES Toxicity | Lipinski Violations |

|---|---|---|---|---|---|---|---|

| Parent | 2.5 | 40.5 | >90% | Yes | No | Non-mutagen | 0 |

| Analog A (7-Fluoro) | 2.7 | 40.5 | >90% | Yes | No | Non-mutagen | 0 |

| Analog B (4-Amino) | 2.1 | 66.6 | >85% | No | Yes | Non-mutagen | 0 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements of atoms and the dynamic behavior of these molecules.

Molecular Dynamics (MD) Simulations extend this static picture by modeling the atomic motions of the molecule over time. An MD simulation can track the trajectory of a this compound analog in a simulated biological environment, such as in water or bound to a target protein. These simulations provide insights into:

The stability of different conformations.

The flexibility of the molecule and its functional groups.

The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and its biological target.

The energetic landscape of the binding process.

For example, an MD simulation could reveal how the 6-methoxy group forms a stable hydrogen bond with a specific amino acid residue in a receptor pocket, while the 1-methyl group engages in favorable hydrophobic interactions. The stability of these interactions over the simulation time can be quantified, offering a deeper understanding of the structure-activity relationship at a dynamic level.

Table 3: Hypothetical Findings from a Molecular Dynamics Simulation of an Indazole Analog in a Receptor Binding Site

| Parameter | Observation | Implication for Activity |

|---|---|---|

| RMSD of Ligand | Low (< 2 Å) | Stable binding pose within the pocket. |

| Key H-Bonds | 6-Methoxy oxygen with Serine-124 | Anchors the molecule in the binding site. |

| Hydrophobic Contacts | 1-Methyl group with Leucine-85, Phenylalanine-210 | Contributes to binding affinity and selectivity. |

| Conformational Flexibility | Torsion angle of methoxy group shows minimal fluctuation. | Indicates a pre-organized conformation for optimal binding. |

Preclinical Development and Translational Insights for 6 Methoxy 1 Methyl 1h Indazole Based Compounds

Lead Compound Optimization and Profiling

The optimization of lead compounds is a critical phase in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For derivatives of 6-Methoxy-1-methyl-1H-indazole, lead optimization efforts have focused on modifying substituents to improve their interaction with specific biological targets.

Indazoles are acknowledged as effective bioisosteres for indoles and phenols and are often associated with better plasma clearance, oral bioavailability, and metabolic stability nih.govsemanticscholar.orgacs.org. The incorporation of the indazole motif into drug discovery programs has yielded compounds with excellent properties, with at least 43 such compounds being in clinical evaluation as of 2021 nih.govsemanticscholar.orgacs.org.

In the context of serotonin (B10506) receptor modulators, a tryptamine (B22526) analog of this compound, referred to as 1-Methylindazole analog 11 , was synthesized and profiled for its functional potency at serotonin 5-HT₂ subtypes nih.govsemanticscholar.org. The synthesis involved a multi-step process starting from a carboxylic acid, followed by ester reduction, oxidation, and reductive amination to yield the final compound nih.govsemanticscholar.orgacs.org.

The pharmacological profiling of this analog revealed specific interactions with serotonin receptors. The in vitro functional potency of this 1-methyl analog was determined through calcium mobilization assays in cells expressing human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.

Below is an interactive data table summarizing the functional potency of the 1-Methylindazole analog 11 compared to related compounds.

These profiling studies are crucial for understanding the structure-activity relationships (SAR) and guiding further optimization of this compound-based compounds to achieve desired therapeutic effects while minimizing off-target activities.

Investigation of Mechanisms of Action at the Molecular and Cellular Levels

Understanding the mechanism of action at both the molecular and cellular levels is fundamental to the development of any therapeutic agent. For this compound derivatives, the primary mechanism investigated in the available literature is their interaction with serotonin receptors.

As demonstrated in the profiling of its tryptamine analog, these compounds can act as agonists at serotonin 5-HT₂ receptors nih.gov. The activation of these receptors initiates a cascade of intracellular signaling events. In the case of the studied analog, functional activity was assessed by measuring calcium mobilization in cells expressing specific human 5-HT₂ receptor subtypes semanticscholar.org. This indicates that the binding of the compound to the receptor triggers a conformational change that leads to the activation of G-proteins, ultimately resulting in an increase in intracellular calcium levels.

The differential potency of the 1-Methylindazole analog 11 at the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptor subtypes suggests a degree of selectivity which can be further refined through structural modifications nih.gov. The markedly lower potency of the 1-methyl analog at the 5-HT₂A receptor compared to the parent tryptamine 5-MeO-DMT and the non-methylated indazole analog highlights the influence of the methyl group on receptor interaction nih.gov.

Further molecular investigations could involve in silico docking studies to predict the binding mode of these compounds within the orthosteric pocket of the serotonin receptors, as has been done for other potent indazole-based 5-HT₂A agonists semanticscholar.org. Such studies can reveal key interactions, such as halogen bonds, that contribute to high potency semanticscholar.org. At the cellular level, further research could explore downstream signaling pathways beyond calcium mobilization and assess the impact of these compounds on neuronal function.

Comparative Studies with Existing Therapeutic Agents

Direct comparative studies of this compound with existing therapeutic agents are limited in the publicly available scientific literature. However, the initial profiling of its tryptamine analog provides a basis for comparison with other serotonergic compounds.

As shown in the table in section 5.1, the 1-Methylindazole analog 11 was found to be significantly less potent as a 5-HT₂A agonist compared to the well-known psychedelic tryptamine 5-MeO-DMT nih.gov. It was also less potent than its corresponding non-methylated 1H-indazole analog (6a) nih.gov. This suggests that while the this compound scaffold can be incorporated into serotonergic ligands, further structural modifications would be necessary to achieve potencies comparable to or greater than existing agents in this class.

A comprehensive preclinical evaluation would involve head-to-head studies with established drugs for a specific therapeutic indication. For instance, if developed for depression, its efficacy and side-effect profile would need to be compared with standard antidepressants like SSRIs in relevant animal models. Such studies would assess not only the potency but also the onset of action and potential for adverse effects, providing a clearer picture of the compound's therapeutic index relative to the current standard of care.

Development of Prodrug Strategies for Enhanced Therapeutic Utility

Prodrug strategies are a valuable tool in drug development to overcome challenges such as poor solubility, limited permeability across biological barriers like the blood-brain barrier, and metabolic instability eurekaselect.comrsc.org. While no specific prodrugs of this compound have been reported, the general principles of prodrug design can be applied to enhance its therapeutic potential.

For compounds targeting the central nervous system (CNS), improving brain penetration is a common goal of prodrug design rsc.orgresearchgate.net. This is often achieved by masking polar functional groups with lipophilic moieties, which are later cleaved in vivo to release the active drug researchgate.net.

One example of a successful prodrug strategy for an indazole derivative involved the creation of an N-acyloxymethyl prodrug to improve water solubility for a compound with anti-HIV activity. This modification resulted in a 300-fold increase in aqueous solubility compared to the parent compound and also enhanced its antiviral activity nih.gov. Such an approach could potentially be applied to the indazole nitrogen of this compound derivatives to improve their pharmaceutical properties.

Given that some synthetic cannabinoids have utilized an ester linkage in their structure, potentially as a prodrug approach to improve absorption, this represents another avenue for exploration for psychoactive indazole compounds wikipedia.org. The ester would be readily hydrolyzed by endogenous esterases to release the active compound wikipedia.org.

The development of a successful prodrug for a this compound-based compound would require careful consideration of the promoiety to ensure efficient cleavage at the target site and minimal toxicity from the released linker.

Conclusion and Future Directions in 6 Methoxy 1 Methyl 1h Indazole Research

Summary of Key Research Findings and Contributions

Detailed research findings specifically centered on 6-Methoxy-1-methyl-1H-indazole are not extensively available. However, the broader class of N-methylated indazole derivatives has been a subject of study. It is understood that the position of the methyl group on the indazole ring is a critical determinant of the compound's stability and properties. The 1H-tautomer of methylated indazoles, such as this compound, is generally considered to be more stable than its 2H-indazole counterpart. This stability is a crucial factor in its potential as a reliable scaffold in medicinal chemistry.

Research into analogous compounds, such as 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide, has demonstrated that N-methylated methoxy-indazoles can be synthesized and possess biological activities that warrant further investigation. These studies provide a foundational rationale for exploring the specific attributes of the 6-methoxy-1-methyl isomer. The primary contribution of current research is the confirmation of the compound's existence and its availability as a building block for more complex molecular designs.

Current Challenges and Limitations in Developing this compound Derivatives

Furthermore, the absence of a significant body of published research on this compound itself presents a substantial limitation. Without foundational data on its bioactivity, toxicity profile, and structure-activity relationships (SAR), the rational design of new derivatives is a speculative endeavor. Researchers are often guided by findings from other substituted indazoles, which may not be directly transferable. Overcoming this requires initial exploratory studies to establish the basic pharmacological and chemical characteristics of the core molecule.

Emerging Research Avenues and Untapped Therapeutic Potential

The therapeutic potential of this compound remains largely untapped, presenting a fertile ground for future research. Given the well-documented success of other indazole derivatives as kinase inhibitors in oncology, a primary avenue of investigation would be to screen this compound and its future derivatives against a panel of protein kinases implicated in various cancers. The methoxy (B1213986) and methyl substitutions on the indazole ring could offer unique interactions within the ATP-binding pockets of these enzymes.

Beyond oncology, the indazole scaffold has shown promise in the development of agents for inflammatory diseases and neurological disorders. Exploring the activity of this compound in these areas could reveal novel therapeutic applications. For instance, its structural similarity to other neurologically active compounds suggests potential for modulation of receptors in the central nervous system. The development of novel synthetic methodologies that allow for precise and efficient modification of the this compound core is also a critical research avenue that could unlock its full therapeutic potential.

Prospects for Clinical Translation of this compound Analogs

The path to clinical translation for analogs of this compound is currently in its infancy. Before any significant progress can be made, a substantial body of preclinical research is required. This includes the development of robust and scalable synthetic routes, comprehensive in vitro and in vivo pharmacological profiling, and initial toxicology studies.

The success of other indazole-based drugs in gaining regulatory approval provides a positive precedent. However, each new chemical entity must demonstrate a clear advantage in terms of efficacy, safety, or pharmacokinetic properties over existing treatments. The prospects for the clinical translation of this compound analogs will be heavily dependent on the outcomes of foundational research that establishes a compelling biological rationale for their development. Collaboration between academic and industrial researchers will be crucial in advancing this specific chemical scaffold from a laboratory curiosity to a potential therapeutic agent.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-Methoxy-1-methyl-1H-indazole?

The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, indazole derivatives can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated precursors, followed by methoxylation at the 6-position . Methylation at the 1-position often employs methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF) and temperature to minimize byproducts .

Q. How can the purity and structural identity of this compound be verified experimentally?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : Compare - and -NMR chemical shifts with reference data for indazole derivatives (e.g., 5-Chloro-6-methoxy-1H-indazole in ).

- X-ray crystallography : Resolve crystal structures using software like SHELXL ( ) to confirm bond angles and substituent positions.

- Elemental analysis : Validate empirical formulas (e.g., C₉H₁₀N₂O) with ≤0.3% deviation between calculated and observed values .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- LogP : Estimate hydrophobicity via computational tools (e.g., density-functional theory (DFT) with B3LYP functionals ( )) or HPLC retention times.

- pKa : Use potentiometric titration to determine protonation states, critical for predicting solubility in aqueous buffers.

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

- DFT calculations : Optimize molecular geometries using hybrid functionals (e.g., B3LYP with exact-exchange corrections ( )) to predict electronic properties (e.g., HOMO-LUMO gaps).

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, referencing pharmacophore models from structurally related indazoles ( ).

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on biological activity using multivariate regression .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound analogs?

- Multi-technique validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weights and fragmentation patterns.

- Crystallographic refinement : Use SHELX ( ) to resolve ambiguous NOE correlations or tautomeric equilibria observed in solution-phase studies.

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange processes .

Q. How can the pharmacological activity of this compound be evaluated in cellular models?

- Kinase inhibition assays : Screen against recombinant kinases (e.g., VEGF-R2) using fluorescence polarization, referencing indazole-based inhibitors ( ).

- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations via nonlinear regression.

- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .

Methodological Notes

- Synthetic optimization : Adjust reaction stoichiometry and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve yields of this compound .

- Data interpretation : Cross-reference crystallographic data () with computational models to validate electronic structure predictions .

- Biological assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。